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Compound of Interest

Compound Name: 2-Methyltetrahydrothiophen-3-one

Cat. No.: B078238

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyltetrahydrothiophen-3-one (CAS No. 13679-85-1), a heterocyclic ketone and flavor
agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for 2-Methyltetrahydrothiophen-3-one is summarized in the tables
below. This allows for a clear and concise comparison of its key spectral features.

NMR Spectroscopic Data

Table 1: *H NMR Data for 2-Methyltetrahydrothiophen-3-one
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~3.40 q 1H ~7.0 H-2
~2.90 m 2H - H-5 (CH2)
~2.60 m 2H - H-4 (CH2)
~1.35 d 3H ~7.0 2-CHs

Note: The 'H NMR data is predicted based on the known structure and typical chemical shifts

for similar compounds. A spectrum is noted as available from Sigma-Aldrich Co. LLC.[1]

Table 2: 13C NMR Data for 2-Methyltetrahydrothiophen-3-one

Chemical Shift (8) ppm Assighment
214.00 C=0 (C-3)
46.07 CH (C-2)
38.67 CH:z (C-4)
23.46 CHz (C-5)
16.39 CHs

Data sourced from PubChem, acquired on a JEOL instrument at 100.40 MHz in CDCls.[1]

IR Spectroscopic Data

Table 3: IR Absorption Bands for 2-Methyltetrahydrothiophen-3-one
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Wavenumber (cm~?) Functional Group Assignment
~2970-2850 C-H stretch (alkane)

~1715 C=0 stretch (ketone)

~1450 C-H bend (CH2)

~1375 C-H bend (CHs)

Note: The interpretation is based on characteristic IR absorption frequencies for organic
molecules. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for 2-Methyltetrahydrothiophen-3-one

m/z Proposed Fragment Relative Intensity
116 [M]* (Molecular lon) High

88 [M-CQOJ* Moderate

59 [M - C3HsO]J* or [CH3CHS]+ High

41 [CsHs]* Moderate

Note: The fragmentation pattern is proposed based on the known structure and common
fragmentation pathways for ketones. The molecular ion peak at m/z 116 is confirmed by the
NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-Methyltetrahydrothiophen-
3-one.
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Materials and Instrumentation:

Sample: 2-Methyltetrahydrothiophen-3-one, neat liquid.

Solvent: Deuterated chloroform (CDCIs).

NMR Tubes: 5 mm diameter.

Instrument: 400 MHz (or higher) NMR spectrometer (e.g., JEOL, Bruker).
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyltetrahydrothiophen-3-
one in ~0.6 mL of CDCIs in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Insert the sample into the spectrometer.

o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.
e 1H NMR Acquisition:

o Acquire a single-pulse *H NMR spectrum.

o Set the spectral width to cover the range of 0-10 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Acquire 8-16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the range of 0-220 ppm.
o Use a pulse angle of 30 degrees.

o Set a relaxation delay of 2 seconds.

o Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-
to-noise ratio, as the 13C nucleus is less sensitive than the proton.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decays (FIDs).
o Phase the resulting spectra.
o Perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& 7.26 ppm for
1H, & 77.16 ppm for 13C).

o Integrate the peaks in the *H spectrum.

o Identify peak multiplicities and measure coupling constants in the *H spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat 2-Methyltetrahydrothiophen-3-
one.

Materials and Instrumentation:
o Sample: 2-Methyltetrahydrothiophen-3-one, neat liquid.

e Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

Procedure:
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e Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue
dampened with isopropanol or acetone, followed by a dry tissue.

e Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Application: Place a single drop of 2-Methyltetrahydrothiophen-3-one directly onto
the center of the ATR crystal.

e Spectrum Acquisition:
o Lower the ATR press to ensure good contact between the sample and the crystal.
o Acquire the spectrum over the range of 4000-400 cm™1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.
» Data Processing and Cleaning:
o The software will automatically perform a background subtraction.
o Label the major absorption peaks.

o After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue to remove
all traces of the sample.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of 2-
Methyltetrahydrothiophen-3-one and identify its molecular ion and major fragments.

Materials and Instrumentation:
o Sample: 2-Methyltetrahydrothiophen-3-one.
e Solvent: A volatile organic solvent such as dichloromethane or hexane.

¢ Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Methyltetrahydrothiophen-3-one (~1
mg/mL) in a suitable volatile solvent.

e GC-MS Setup:
o Injector: Set the injector temperature to 250°C.
o GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of
10°C/min.

o Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
o MS Interface: Set the transfer line temperature to 280°C.
e Mass Spectrometer Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: Set to 230°C.
o Mass Range: Scan from m/z 40 to 200.
e Injection and Acquisition:
o Inject 1 pL of the prepared sample into the GC-MS.
o Start the data acquisition.
e Data Analysis:

o lIdentify the peak corresponding to 2-Methyltetrahydrothiophen-3-one in the total ion
chromatogram.

o Extract the mass spectrum for this peak.
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o ldentify the molecular ion peak (M*) and the major fragment ions.
o Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methyltetrahydrothiophen-3-one.

Sample Preparation

2-Methyltetrahydrothiophen-3-one

Dissolve in CDCI3 Neat Liquid Dilute in Volatile Solvent

Data Acquisifion

NMR Spectrometer

(*H & 1°C)

Data Analysis & Interpretation

Y v v
Chemlc_:al_ S_>h|fts Absorption Bands Molecular lon
Multiplicity — ; — .
: Functional Groups Fragmentation Pattern
Integration

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Methyltetrahydrothiophen-3-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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